Amylopectin

Overview

Description

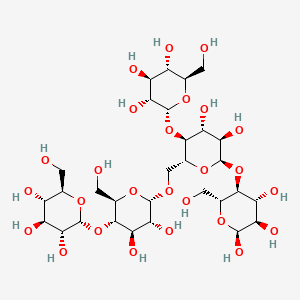

Amylopectin is a highly branched polysaccharide and a major component of starch, accounting for approximately 70-80% of its structure . It is composed of glucose units linked primarily by α-1,4-glycosidic bonds, with branching points formed by α-1,6-glycosidic bonds . This compound is found in various plant-based foods, including potatoes, rice, and corn, and plays a crucial role in energy storage within plants .

Mechanism of Action

Target of Action

Amylopectin, a highly branched polymer of α-glucose units found in plants, is one of the two components of starch . The primary targets of this compound are the enzymes that assist in breaking it down, such as amylase . These enzymes initiate the hydrolysis of starch, releasing glucose subunits for energy .

Mode of Action

This compound interacts with its target enzymes by presenting α (1→4)-linked and α (1→6)-branched glucose units . These enzymes attach to the end points of the soluble molecule, facilitating quick degradation . The structure of this compound, which includes a straight/linear chain along with a number of side chains that may be branched further, allows for this rapid breakdown .

Biochemical Pathways

This compound is synthesized by multiple subunits or isoforms of four classes of enzymes: ADPglucose pyrophosphorylase, soluble starch synthase (SS), starch branching enzyme (BE), and starch debranching enzyme (DBE) . These enzymes work together to convert large amounts of photosynthetic products to form the organized cluster structure of insoluble this compound, storing them as starch granules in amyloplasts .

Pharmacokinetics

It is known that this compound is insoluble in water , which may impact its absorption and distribution in the body.

Result of Action

The breakdown of this compound by enzymes like amylase results in the release of glucose subunits . These glucose subunits can then be used by the body for energy. The highly branched structure of this compound allows for quick degradation, providing a rapid energy source .

Action Environment

The properties of this compound-based films can be influenced by many factors, including types of starch, temperature and time during film formation, plasticizers, co-biopolymers, and storage conditions . These factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Amylopectin is involved in several biochemical reactions, primarily related to its role in energy storage and release. The breakdown of this compound is initiated by the enzyme amylase, which hydrolyzes the α-1,4-glycosidic bonds to release glucose units . Additionally, starch branching enzymes (BEs) and starch debranching enzymes (DBEs) play significant roles in the synthesis and modification of this compound . These enzymes ensure the proper branching and structure of this compound, which is essential for its solubility and digestibility .

Cellular Effects

This compound influences various cellular processes, particularly in plant cells where it is stored in amyloplasts . In animal cells, the digestion of this compound leads to the release of glucose, which is then utilized in cellular respiration to produce ATP . This process impacts cellular metabolism and energy production. Additionally, this compound’s role in regulating blood glucose levels can influence cell signaling pathways related to insulin response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with specific enzymes. The synthesis of this compound involves the action of ADP-glucose pyrophosphorylase (AGPase), soluble starch synthase (SS), and branching enzymes (BEs) . These enzymes facilitate the addition of glucose units and the formation of branching points, resulting in the highly branched structure of this compound . The degradation of this compound is mediated by amylase, which cleaves the α-1,4-glycosidic bonds, and debranching enzymes, which target the α-1,6-glycosidic bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions but can undergo retrogradation, a process where the starch molecules partially recrystallize, leading to changes in texture and solubility . Long-term studies have indicated that this compound can influence cellular function by providing a sustained release of glucose, which is essential for prolonged energy supply .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At moderate doses, this compound serves as an efficient source of glucose, supporting normal metabolic functions . At high doses, there may be adverse effects such as hyperglycemia and insulin resistance . Studies have also shown that the structure and crystallinity of this compound can influence its digestion kinetics and overall impact on animal health .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The synthesis of this compound involves the conversion of glucose-1-phosphate to ADP-glucose by AGPase, followed by the addition of glucose units to the growing polysaccharide chain by SS and BEs . The degradation of this compound involves its hydrolysis by amylase and debranching enzymes, releasing glucose units that enter glycolysis and the citric acid cycle for energy production .

Transport and Distribution

Within cells, this compound is transported and stored in specialized organelles called amyloplasts . In animal cells, the glucose derived from this compound digestion is transported via glucose transporters to various tissues where it is utilized for energy . The distribution of this compound within plant tissues is crucial for its role in energy storage and mobilization .

Subcellular Localization

This compound is primarily localized in the amyloplasts of plant cells, where it is synthesized and stored . The subcellular localization of this compound is essential for its function in energy storage, as it allows for the efficient accumulation and mobilization of glucose units . In animal cells, the glucose derived from this compound is distributed throughout the cytoplasm and mitochondria, where it is utilized in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amylopectin is naturally synthesized in plants through the action of several enzymes, including ADP-glucose pyrophosphorylase, soluble starch synthase, starch branching enzyme, and starch debranching enzyme . These enzymes work together to add glucose units and create branching points, resulting in the highly branched structure of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of starch from plant sources such as corn, potatoes, or rice. The starch is then processed to separate this compound from amylose, the other major component of starch . This separation can be achieved through various methods, including differential solubility, precipitation, and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Amylopectin undergoes several types of chemical reactions, including hydrolysis, oxidation, and esterification . Hydrolysis, catalyzed by enzymes such as amylase, breaks down this compound into smaller glucose units . Oxidation reactions can modify the hydroxyl groups on the glucose units, while esterification can introduce ester groups to the molecule .

Common Reagents and Conditions

Hydrolysis: Enzymes like amylase are commonly used to hydrolyze this compound under mild conditions (pH 6-7, 37°C).

Oxidation: Reagents such as sodium periodate can oxidize this compound, typically under acidic conditions (pH 4-5).

Major Products

Hydrolysis: Produces glucose and maltose units.

Oxidation: Results in the formation of aldehyde and carboxyl groups on the glucose units.

Esterification: Yields esterified this compound with modified functional groups.

Scientific Research Applications

Amylopectin has a wide range of applications in scientific research, including:

Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of starch-degrading enzymes.

Biology: Serves as a model polysaccharide to study carbohydrate metabolism and energy storage in plants.

Industry: Utilized in the food industry as a thickening agent, stabilizer, and texturizer in various products.

Comparison with Similar Compounds

Amylopectin is often compared to amylose, another component of starch. While both are polysaccharides composed of glucose units, they differ significantly in structure and properties:

This compound: Highly branched, water-insoluble, and rapidly hydrolyzed due to its many branching points.

Amylose: Mostly linear, water-soluble, and hydrolyzed more slowly due to its fewer branching points.

Other similar compounds include glycogen, which is a highly branched polysaccharide found in animals. Glycogen is structurally similar to this compound but has more frequent branching, making it more compact and rapidly mobilized for energy .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGFVAGNIYUEEP-WUYNJSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amylopectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9037-22-3 | |

| Record name | Amylopectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylopectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylopectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylopectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)